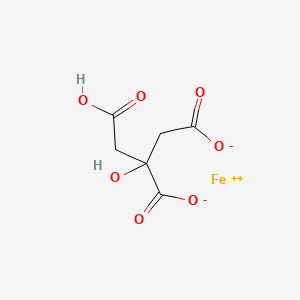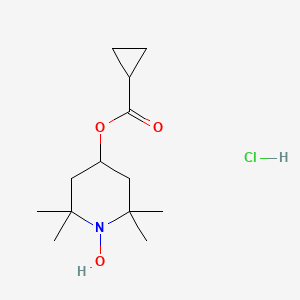
Citric acid, iron(2+) salt
Übersicht
Beschreibung
Citric acid, iron(2+) salt, also known as Ferrous citrate, is a slightly colored powder or white crystals . It is prepared from the reaction of sodium with ferrous sulfate or by direct action of citric acid on iron filings .
Synthesis Analysis
The synthesis of iron(2+) citrate involves the reaction of iron salts and citric acid . In a study, it was found that iron(2+) complexes using citric acid in different ratios are produced, and the occurrence of chelation is investigated along with its behavior according to a molar ratio between the ligand and the mineral .Molecular Structure Analysis
The molecular formula of citric acid, iron(2+) salt is C6H6FeO7 . The structure and nuclearity of the complexes depend on the pH and iron to citrate ratio . At 1:1 iron:citrate molar ratio, polynuclear species prevailed forming most probably a trinuclear structure .Chemical Reactions Analysis
The reactions of citric acid and iron(2+) are complex and can result in a variety of species . For example, the relatively-high energy photons from blue and near-UV light are sufficient to initiate a photochemical redox reaction wherein iron (III) is reduced to iron (II), while the citrate is oxidised to 3-oxopentanedioic acid .Physical And Chemical Properties Analysis
Citric acid, iron(2+) salt is a slightly colored powder or white crystals . It is insoluble in water, alcohol, and acetone . The physical and chemical properties of the complexes depend on the pH and iron to citrate ratio .Wissenschaftliche Forschungsanwendungen
Synthesis of Iron Oxide Nanoparticles
Citric acid, iron(2+) salt is used in the synthesis of iron oxide nanoparticles. A method has been developed where chemical co-precipitation from ferrous and ferric salts at a 1:1.9 stoichiometric ratio in NH4OH base with ultrasonication (sonolysis) in a low vacuum environment is used for obtaining colloidal suspensions of Fe3O4 nanoparticles coated with citric acid . This method can be used in nanoparticle synthesis for biomedical applications .
Control of Nanoparticle Size and Prevention of Aggregation
Adding citric acid during the chemical co-precipitation of ferrous salts allows control over the size of the primary nanoparticles and simultaneously prevents their aggregation .
Chelation Studies
Citric acid, iron(2+) salt complexes are studied for their chelating properties. The chelation of citric acid is achieved in the liquid form and at a low pH. The molar ratio is very important in setting the direction of the reaction, either toward chelation or dimer formation .
Food Fortification
The chelation properties of citric acid, iron(2+) salt make it a potential fortifying agent to combat iron deficiency. The ratio citric acid:iron 1:4 seems to be the most convenient ratio in which no free citric acid remains in the solution .
Industrial Applications
Citric acid and its salts (primarily sodium and potassium) are used in many industrial applications: as a chelating agent, buffer, pH adjustment, and derivatization agent. Applications include laundry detergents, shampoos, cosmetics, enhanced oil recovery, and chemical cleaning .
Biomedical Applications
The citric acid, iron(2+) salt is used in the synthesis of biocompatible nanoparticles, which have potential applications in the field of medicine .
Safety And Hazards
Zukünftige Richtungen
The relation between citric acid and iron is still being investigated . The molar ratio between citric acid and iron is very important in setting the direction of the reaction, either toward chelation or dimer formation . Further investigations are required to deeply identify the structural organization occurring in this ratio .
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-2-hydroxybutanedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZWAOKZPNDNR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FeO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
| Record name | Ferrous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Citric acid, iron(2+) salt | |
CAS RN |
23383-11-1 | |
| Record name | Citric acid, iron(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ | |
| Record name | FERROUS CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-methylbut-2-enyl 5-methyl-2-[5-methyl-2-[(2S)-1-[(2S)-3-methyl-2-(2-methylbut-3-en-2-ylamino)butanoyl]pyrrolidin-2-yl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate](/img/structure/B1245117.png)